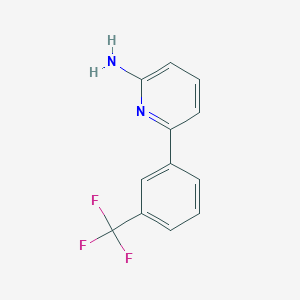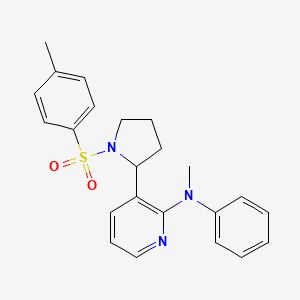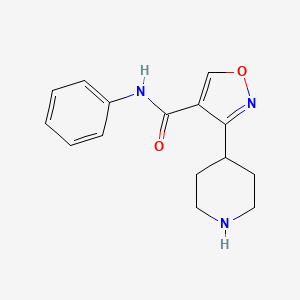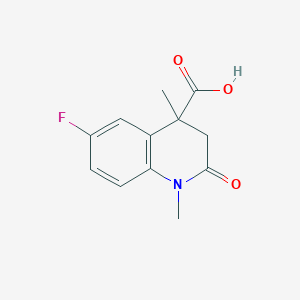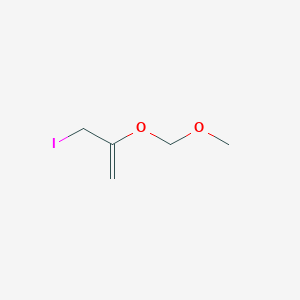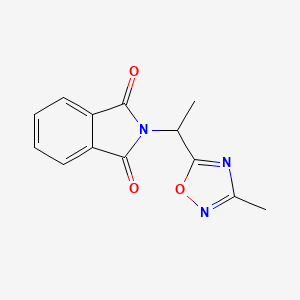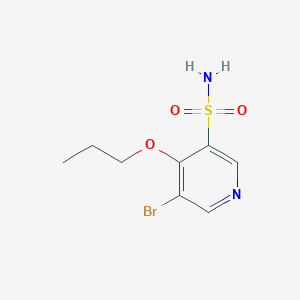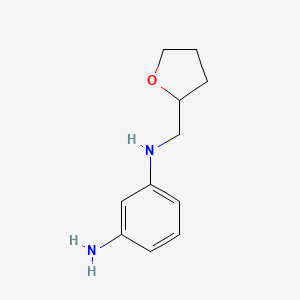
N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H16N2O This compound features a benzene ring substituted with a diamine group and a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with tetrahydrofuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as this compound oxide.
Reduction: Reduced derivatives like this compound hydride.
Substitution: Substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine
- N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,2-diamine
Uniqueness
N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the tetrahydrofuran moiety also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
3-N-(oxolan-2-ylmethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C11H16N2O/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1,3-4,7,11,13H,2,5-6,8,12H2 |
Clé InChI |
PCKAZZVCAWQMBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



